molecular formula C8H8N2 B3022167 1-Methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 24331-97-3

1-Methyl-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B3022167
CAS No.: 24331-97-3
M. Wt: 132.16 g/mol
InChI Key: WIZGGYPJNCGAKV-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound containing a pyrrolo[3,2-C]pyridine core with a methyl substituent at the 1-position. This compound is a member of the pyrrolopyridine family, a class of heterocyclic compounds that are known for their ability to act as precursors in organic synthesis. The structure of this compound consists of a five-membered ring with three nitrogen atoms and two carbon atoms. This compound has been studied extensively due to its potential applications in a variety of scientific fields.

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Approaches : 1-Methyl-1H-pyrrolo[3,2-C]pyridine and its analogs have been synthesized through various efficient methods. For instance, Nechayev et al. (2013) detailed the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, using sodium borohydride reduction and debenzylation processes. This method has been applied to synthesize a range of N6-substituted analogs, highlighting its versatility in creating diverse derivatives of this compound (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

  • Synthesis of Pyrrolo-Fused Compounds : Bencková and Krutošíková (1997) synthesized 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its 1-methyl derivative. Their approach involved converting 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to an azide, followed by cyclization and a series of other chemical transformations (Bencková & Krutošíková, 1997).

  • Creation of Substituted Pyrrolopyridines : Schneller et al. (1984) described a synthetic procedure to prepare 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. This synthesis was unique in its regiospecific placement of the N-1 substituent (Schneller, Luo, Hosmane, & Durrfeld, 1984).

Biological and Pharmaceutical Applications

  • Biological Activity Overview : Wójcicka and Redzicka (2021) provided a comprehensive review of the biological activity of pyrrolo[3,4-c]pyridine derivatives, including this compound. These compounds have shown a broad spectrum of pharmacological properties, such as analgesic and sedative effects, and potential in treating diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been noted (Wójcicka & Redzicka, 2021).

  • Xanthine Oxidase Inhibitory Analysis : Schneller et al. (1978) investigated the xanthine oxidase inhibitory properties of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione derivatives. They found that some compounds, including 1-methyl derivatives, exhibited weak inhibitory properties toward this enzyme, suggesting potential therapeutic applications (Schneller, Hosmane, MacCartney, & Hessinger, 1978).

  • Antitumor Activity : Carbone et al. (2013) studied 1H-pyrrolo[2,3-b]pyridine derivatives for their biological effects in experimental models of diffuse malignant peritoneal mesothelioma, a rare and rapidly fatal disease. They observed that certain compounds significantly reduced cell proliferation and induced apoptotic responses, highlighting their potential as antitumor agents (Carbone et al., 2013).

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-5-3-7-6-9-4-2-8(7)10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZGGYPJNCGAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559369
Record name 1-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24331-97-3
Record name 1-Methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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